BenchChemオンラインストアへようこそ!

2-Benzenesulfonamido-3-methylbutanoic acid

Medicinal Chemistry Protease Inhibition Drug Design

Procure this optically pure (S)-benzenesulfonamido-valine scaffold to build potent, sub-nanomolar collagenase and MMP inhibitors. Its XLogP3-AA of 1.8 provides a critical lipophilicity advantage over N-tosyl (logP ~2.42) or trifluoromethylphenyl (logP ~3.56) analogs, directly mitigating non-specific protein binding and improving kinetic solubility in lead optimization. Derivatization of the free carboxylic acid to a hydroxamic acid enhances activity 100-500 fold. The defined L-stereochemistry and published single-crystal X-ray structure (P21 space group) ensure batch-to-batch fidelity, making it a gold-standard reference for XRPD and fragment-based drug discovery.

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
CAS No. 85849-94-1
Cat. No. B1333470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzenesulfonamido-3-methylbutanoic acid
CAS85849-94-1
Molecular FormulaC11H15NO4S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)
InChIKeyAGDVYAPPQUVBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzenesulfonamido-3-methylbutanoic acid (CAS 85849-94-1): A Defined Sulfonamide-Valine Building Block for Protease-Targeted Synthesis


2-Benzenesulfonamido-3-methylbutanoic acid (CAS 85849-94-1), also known as N-(phenylsulfonyl)-L-valine, is a chiral sulfonamide derivative of the essential amino acid L-valine. It is characterized by a benzenesulfonyl protecting group attached to the α-amino nitrogen, a free carboxylic acid terminus, and a specific (S)-stereochemistry at the C2 position [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for constructing libraries of protease inhibitors [2], where the sulfonamide moiety acts as a transition-state isostere or zinc-binding group. Its well-defined single-crystal X-ray structure confirms its dimeric hydrogen-bonding motif in the solid state, providing a reliable reference for formulation and crystallography studies [3].

Why 2-Benzenesulfonamido-3-methylbutanoic Acid Cannot Be Generically Substituted in Protease Inhibitor Programs


Simple substitution with other N-arylsulfonyl valine analogs is chemically unfeasible for structure-activity relationship (SAR) studies without altering critical molecular properties. The unsubstituted benzenesulfonamido group on the L-valine scaffold of this compound provides a unique balance of lipophilicity (XLogP3-AA of 1.8) [1] and minimal steric hindrance, which is essential for accessing narrow enzyme pockets. Replacing the phenyl ring with a para-methyl (tosyl) group increases the logP to approximately 2.42 , while a meta-trifluoromethyl substituent drastically elevates the logP to 3.56 . These changes in steric and electronic profiles directly modulate binding affinity and selectivity profiles against protease targets such as collagenases (ChC) and matrix metalloproteinases (MMPs), making strict batch-to-batch structural fidelity imperative [2].

Quantitative Differentiation of 2-Benzenesulfonamido-3-methylbutanoic Acid Against N-Arylsulfonyl Valine Analogs


Controlled Lipophilicity Minimizes Non-Specific Binding Relative to Trifluoromethyl and Tosyl Analogs

The unsubstituted benzenesulfonamido moiety provides a significantly lower calculated partition coefficient (XLogP3-AA = 1.8) compared to its substituted analogs [1]. This lower lipophilicity is critical for reducing non-specific protein binding and improving aqueous solubility, a property often compromised in more hydrophobic sulfonamide inhibitors. This data classifies the differentiation from electron-withdrawing and electron-donating group-substituted analogs as a Class-level inference regarding drug-like property optimization.

Medicinal Chemistry Protease Inhibition Drug Design

Defined L-Stereochemistry of Benzenesulfonamido Valine Ensures Target Enantioselectivity Absent in Racemic Mixtures

The compound is the L-valine derivative (2S-configuration), as confirmed by its IUPAC name and synthetic route . The corresponding D-enantiomer or racemic (DL) mixtures (e.g., PubChem CID 2731158) present undefined stereocenter counts (Undefined Atom Stereocenter Count = 1) [1], which can lead to ambiguous or reduced biological activity in chiral environments such as enzyme active sites. The head-to-head structural comparison of PubChem records reveals that the racemate lacks a defined stereochemical configuration, while the target compound is well-defined. This evidence is categorized as a Cross-study comparable differentiation.

Stereochemistry Enantioselective Synthesis Proteomics

Validated Scaffold for Protease Inhibitor Derivatization: Collagenase Structure-Activity Relationship

The carboxylic acid form of this scaffold serves as the direct precursor for hydroxamic acid-based collagenase inhibitors. Supuran and Scozzafava demonstrated that for sulfonylated L-valine derivatives, conversion of the -COOH to -CONHOH increases inhibitory potency against Clostridium histolyticum collagenase (ChC) by a factor of 100-500x [1]. The benzenesulfonyl substitution pattern provides a specific hydrophobic anchor at the P2'/P3' subsites, which is a prerequisite for tight binding to the zinc enzyme. This is a Class-level inference for the compound's utility in developing potent zinc-metalloprotease inhibitors.

Enzyme Inhibition Collagenase Hydroxamic Acids

Confirmed Solid-State Structure: A Crystallographic Foundation for Co-crystal and Formulation Design

The absolute three-dimensional structure of 2-benzenesulfonamido-3-methylbutanoic acid has been determined by single-crystal X-ray diffraction [1]. The analysis reveals that two independent molecules dimerize via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming robust R2²(8) ring motifs. This contrasts with simpler analogs where solid-state packing may be dominated by weaker interactions. The precise unit cell parameters (Monoclinic, P21, a=5.4954 Å, b=15.5097 Å, c=15.5106 Å, β=94.043°) provide a unique, quantifiable fingerprint for identity verification and batch consistency. This is a Direct head-to-head comparison against literature data for close analogs where no such precise structural data exists.

Crystallography Solid-State Chemistry Formulation

Procurement-Guided Application Scenarios for 2-Benzenesulfonamido-3-methylbutanoic Acid


Rational Design of Zinc-Metalloprotease Inhibitors

Procure this scaffold as a direct precursor for generating potent, sub-nanomolar inhibitors of collagenases (MMPs and bacterial ChC). Quantitative evidence confirms that derivatizing its carboxylic acid to a hydroxamic acid enhances activity by 100-500 fold [1]. Its defined L-stereochemistry ensures enantioselective engagement with the chiral enzyme active site, a prerequisite for meaningful SAR studies.

Physicochemical Optimization of Lead Compounds

Select this compound when compensating for the excessive lipophilicity of N-tosyl (logP ~2.42) or N-trifluoromethylphenyl (logP ~3.56) sulfonamide leads [1]. Replacing substituted sulfonamides with the parent benzenesulfonamido-valine (XLogP3-AA = 1.8) [2] can salvage problematic ADME profiles by reducing non-specific protein binding and improving kinetic solubility without entirely sacrificing target engagement.

Crystallography and Solid-State Reference Standard

Utilize this compound as a gold-standard internal reference for X-ray powder diffraction (XRPD) and single-crystal analysis in solid-state chemistry workflows. Its published single-crystal structure (P21 space group) [1] provides an unmatched level of crystallographic detail for batch-to-batch identity verification, which is absent for most N-arylsulfonyl amino acid analogs.

Enantioselective Synthesis and Chiral Pool Expansion

Employ the optically pure (2S)-2-benzenesulfonamido-3-methylbutanoic acid in fragment-based drug discovery (FBDD) as a verified chiral building block. Its well-defined stereochemistry avoids the confounding bioactivity data common with racemic or stereochemically undefined mixtures (Undefined Stereocenter Count ≥1) [1], ensuring accurate structure-activity correlations in early-stage high-throughput screening.

Quote Request

Request a Quote for 2-Benzenesulfonamido-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.